molecular formula C22H18N2O3S B253094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

カタログ番号 B253094
分子量: 390.5 g/mol
InChIキー: OGBAQTYCGCPVBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

作用機序

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (HSP90) and its co-chaperone, CDC37. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. CDC37 is a co-chaperone that regulates the activity of HSP90 by recruiting client proteins to the chaperone complex. By inhibiting the interaction between HSP90 and CDC37, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide destabilizes client proteins and induces their degradation by the proteasome.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

実験室実験の利点と制限

One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for HSP90 and CDC37. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide does not inhibit other chaperone proteins, making it a useful tool for studying the role of HSP90 and CDC37 in various biological processes. However, one limitation of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide to cells or animals in lab experiments.

将来の方向性

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One direction is to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination therapy with chemotherapy drugs for cancer treatment. Another direction is to study the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide on other client proteins of HSP90 and CDC37. Additionally, the development of more soluble analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide could improve its use in lab experiments and potential clinical applications.

合成法

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions. First, 2-aminobenzothiazole is reacted with 3-bromoanisole to form 3-(2-bromoanisyl)-2-aminobenzothiazole. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. The overall yield of the synthesis is approximately 30%.

科学的研究の応用

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

製品名

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

分子式

C22H18N2O3S

分子量

390.5 g/mol

IUPAC名

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-10-14(13-19(18)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

InChIキー

OGBAQTYCGCPVBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。